molecular formula C8H8F3NO3S B1381095 2-Amino-3-methylphenyl trifluoromethanesulphonate CAS No. 1589523-29-4

2-Amino-3-methylphenyl trifluoromethanesulphonate

Cat. No.: B1381095
CAS No.: 1589523-29-4
M. Wt: 255.22 g/mol
InChI Key: AJDLUZWNMXCSLE-UHFFFAOYSA-N
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Description

2-Amino-3-methylphenyl trifluoromethanesulphonate is a chemical compound with the molecular formula C8H8F3NO3S and a molecular weight of 255.22 g/mol . It is also known by its synonym, 2-Amino-3-methylphenyl triflate . This compound is characterized by the presence of an amino group, a methyl group, and a trifluoromethanesulphonate group attached to a benzene ring. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

The synthesis of 2-Amino-3-methylphenyl trifluoromethanesulphonate typically involves the reaction of 2-Amino-3-methylphenol with trifluoromethanesulfonic anhydride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-Amino-3-methylphenol} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} ]

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of appropriate solvents, catalysts, and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Amino-3-methylphenyl trifluoromethanesulphonate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulphonate group can be substituted by other nucleophiles under suitable conditions. Common reagents include alkyl halides and amines.

    Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an alkyl halide can yield an alkylated product, while coupling with an aryl halide can produce a biaryl compound.

Scientific Research Applications

2-Amino-3-methylphenyl trifluoromethanesulphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: It is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: The compound is used in the development of new drugs and therapeutic agents.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-methylphenyl trifluoromethanesulphonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulphonate group is a strong electron-withdrawing group, which makes the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds and structures.

Comparison with Similar Compounds

2-Amino-3-methylphenyl trifluoromethanesulphonate can be compared with other similar compounds, such as:

    2-Amino-3-methylphenyl methanesulphonate: Similar structure but with a methanesulphonate group instead of a trifluoromethanesulphonate group.

    2-Amino-3-methylphenyl tosylate: Contains a tosylate group, which is less electron-withdrawing compared to the trifluoromethanesulphonate group.

    2-Amino-3-methylphenyl sulfonate: Contains a sulfonate group, which has different reactivity and applications.

The uniqueness of this compound lies in its strong electron-withdrawing trifluoromethanesulphonate group, which imparts high reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

(2-amino-3-methylphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO3S/c1-5-3-2-4-6(7(5)12)15-16(13,14)8(9,10)11/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDLUZWNMXCSLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OS(=O)(=O)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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